molecular formula C6H9Na3O9 B12378638 Sodium citrate (dihydrate)

Sodium citrate (dihydrate)

Cat. No.: B12378638
M. Wt: 294.10 g/mol
InChI Key: NLJMYIDDQXHKNR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium citrate (dihydrate) can be synthesized by dissolving citric acid in water and gradually adding sodium carbonate or sodium bicarbonate. The reaction produces carbon dioxide gas, and the process continues until the reaction ceases .

Industrial Production Methods: In industrial settings, sodium citrate (dihydrate) is typically produced through the neutralization of citric acid with sodium hydroxide or sodium carbonate. The resulting solution is then crystallized to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Sodium citrate (dihydrate) primarily undergoes neutralization reactions. It acts as a weak base and reacts with acids to form salts and water .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Monosodium citrate
  • Disodium citrate
  • Trisodium citrate

Comparison: Sodium citrate (dihydrate) is unique due to its specific hydration state, which affects its solubility and stability. Compared to monosodium and disodium citrate, trisodium citrate (dihydrate) has a higher sodium content and is more effective as a buffering agent . Its ability to chelate metal ions also makes it particularly useful in various industrial and medical applications .

Properties

Molecular Formula

C6H9Na3O9

Molecular Weight

294.10 g/mol

IUPAC Name

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate

InChI

InChI=1S/C6H8O7.3Na.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;3*+1;;/p-3

InChI Key

NLJMYIDDQXHKNR-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+]

Origin of Product

United States

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